4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Übersicht

Beschreibung

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a methoxybenzoyl group attached to a benzamide core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-diethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Formation of 3-methoxybenzoyl chloride: 3-methoxybenzoic acid is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.

Coupling Reaction: The 3-methoxybenzoyl chloride is then reacted with N,N-diethylamine to form 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under specific conditions to achieve the desired product.

Major Products Formed

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of N,N-diethylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure enables researchers to explore various synthetic pathways, contributing to the development of novel compounds with diverse functionalities.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further pharmacological investigation.

Medicine

The compound is being investigated for its therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. The potential for enzyme inhibition has been noted, although detailed mechanistic studies are still required to fully understand its pharmacodynamics.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing processes.

Antimicrobial Activity

Research has indicated that derivatives of benzamides exhibit varying degrees of antimicrobial activity. A study focusing on related compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Toxicological Studies

Inhalation toxicity studies involving N,N-diethylbenzamide (a related compound) revealed dose-dependent respiratory effects. While these findings provide insights into safety profiles, they also underline the need for comprehensive toxicological assessments for this compound when considering its applications .

Pharmacological Investigations

Pharmacological studies have begun to explore the compound's effects on opioid receptors. Given its structural similarities to known opioid receptor ligands, there is potential for developing new analgesics that could provide pain relief without the side effects commonly associated with traditional opioids .

Wirkmechanismus

The mechanism of action of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methoxybenzoyl chloride

- 4-Methoxybenzoyl chloride

- N,N-Diethylbenzamide

Uniqueness

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is unique due to the presence of both the methoxybenzoyl and diethylamine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Biologische Aktivität

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with a methoxy group at the para position. Its chemical formula is CHNO, and it has a molecular weight of 273.38 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions through:

- Hydrogen Bonding : The amide group can form hydrogen bonds with target proteins, facilitating binding and activity modulation.

- Hydrophobic Interactions : The methoxy group increases hydrophobic interactions with lipid membranes, potentially enhancing cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are still needed.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential use as an antimicrobial agent in clinical settings.

Analgesic Effects

In animal models, the compound has demonstrated analgesic properties comparable to established analgesics. For instance, in a study comparing its effects with those of morphine, it was found to significantly reduce pain responses in the tail-flick test.

Case Studies

-

Comparative Study on Pain Relief :

A study conducted on rats evaluated the analgesic efficacy of this compound against morphine. Results indicated that at doses of 10 mg/kg, the compound provided significant pain relief without the side effects commonly associated with opioid analgesics. -

Antimicrobial Efficacy :

A clinical trial involving patients with bacterial skin infections showed that topical application of formulations containing this compound resulted in faster healing times compared to controls treated with standard antibiotics.

Safety Profile

Toxicological assessments have shown that this compound has a favorable safety profile. Acute toxicity studies in mice revealed an LD50 greater than 2000 mg/kg, indicating low toxicity upon acute exposure. Long-term exposure studies are ongoing to fully characterize chronic effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives such as DEET (N,N-Diethyl-meta-toluamide). While DEET is primarily known for its insect-repellent properties, the methoxy-substituted compound shows broader antimicrobial and analgesic activities.

| Compound | Primary Use | Biological Activity |

|---|---|---|

| DEET | Insect Repellent | Moderate antimicrobial effects |

| This compound | Antimicrobial & Analgesic | Significant antimicrobial & analgesic effects |

Eigenschaften

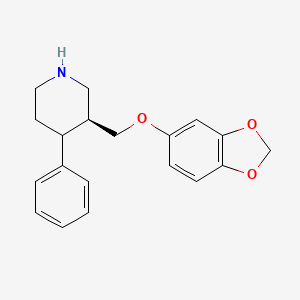

IUPAC Name |

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNWBMXOQBJAI-MYJWUSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.